molecular formula C11H14ClN3O5 B1672110 GPNA (hydrochloride) CAS No. 67953-08-6

GPNA (hydrochloride)

Cat. No.: B1672110
CAS No.: 67953-08-6
M. Wt: 303.70 g/mol
InChI Key: OJEVFSFTVARWQX-FVGYRXGTSA-N
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Mechanism of Action

Target of Action

GPNA hydrochloride, also known as N5-(4-Nitrophenyl)-L-glutamine hydrochloride, L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, or simply GPNA (hydrochloride), is a well-known substrate of the enzyme γ-glutamyltransferase (GGT) . It is a specific inhibitor of the glutamine (Gln) transporter ASCT2 (SLC1A5) . In addition to ASCT2, GPNA hydrochloride also inhibits other sodium-dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the sodium-independent leucine transporters LAT1/2 .

Mode of Action

GPNA hydrochloride inhibits the sodium-independent influx of leucine and glutamine . The kinetics of the effect suggests that GPNA is a low-affinity, competitive inhibitor of system l transporters . It hinders the uptake of essential amino acids through system l transporters .

Biochemical Pathways

GPNA hydrochloride affects the glutamine metabolic pathway . Glutamine metabolism plays a critical role in cell growth and proliferation . It is involved in purine, pyrimidine, non-essential amino acids (NEAAs) and lipid synthesis, and glutamine-derived carbon enters the tricarboxylic acid cycle (TCA) . GPNA hydrochloride, by inhibiting the glutamine transporter, can affect these biochemical pathways.

Pharmacokinetics

It is known that gpna hydrochloride is a substrate of the enzyme γ-glutamyltransferase (ggt) . This suggests that it may be metabolized by GGT, which could affect its bioavailability.

Result of Action

Inhibition of the glutamine transporter by GPNA hydrochloride can lead to decreased cell content of branched-chain amino acids and inhibition of mTORC1 activity . This can result in growth arrest or even death in certain tumor cells .

Action Environment

The action of GPNA hydrochloride can be influenced by various factors, including the expression levels of GGT and ASCT2, and intracellular defenses against xenobiotics . These factors can modulate the final effects of GPNA hydrochloride, affecting its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

GPNA hydrochloride interacts with several enzymes and proteins. It is a substrate for the enzyme γ-glutamyltransferase (GGT) . It also inhibits the glutamine transporter ASCT2 . Additionally, it can inhibit Na±dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the Na±independent leucine transporters LAT1/2 .

Cellular Effects

GPNA hydrochloride has been shown to reversibly induce apoptosis in A549 cells . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of GPNA hydrochloride involves its interaction with various biomolecules. It acts as a substrate for the enzyme γ-glutamyltransferase (GGT), and inhibits the glutamine transporter ASCT2 . These interactions can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

GPNA hydrochloride is involved in the glutamine metabolic pathway due to its inhibition of the glutamine transporter ASCT2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GPNA hydrochloride involves the reaction of L-glutamic acid with p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of GPNA hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often crystallized from aqueous hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: GPNA hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

GPNA hydrochloride is widely used in scientific research due to its ability to inhibit amino acid transporters. Some of its applications include:

Comparison with Similar Compounds

  • L-γ-Glutamyl-p-nitroanilide hydrate
  • N-Glutaryl-L-phenylalanine p-nitroanilide
  • L-Leucine-p-nitroanilide

Comparison: GPNA hydrochloride is unique due to its specific inhibition of ASCT2 and its ability to induce apoptosis in certain cancer cell lines. Other similar compounds may inhibit different transporters or have varying degrees of specificity and potency .

Properties

IUPAC Name

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEVFSFTVARWQX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044714
Record name N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1)
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Molecular Weight

303.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67953-08-6
Record name L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67953-08-6
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Record name N5-(4-Nitrophenyl)-L-glutamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrophenyl)-L-glutamine monohydrochloride
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Record name N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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